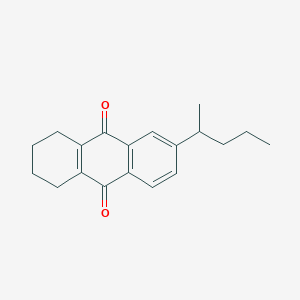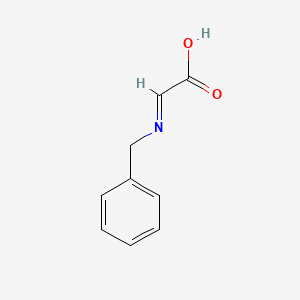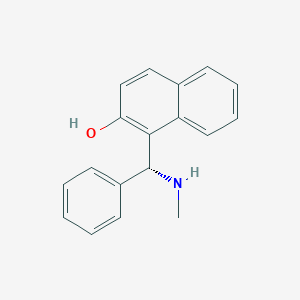
1-((R)-(Methylamino)(phenyl)methyl)naphthalen-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(®-(Methylamino)(phenyl)methyl)naphthalen-2-OL is a complex organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a naphthalene ring system, which is a fused pair of benzene rings, and a hydroxyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(®-(Methylamino)(phenyl)methyl)naphthalen-2-OL typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of 2-naphthol with formaldehyde and a secondary amine, such as methylamine, in the presence of an acid catalyst. The reaction proceeds as follows:
Step 1: Formation of the iminium ion intermediate by reacting formaldehyde with methylamine.
Step 2: Nucleophilic attack of 2-naphthol on the iminium ion, leading to the formation of the Mannich base.
Step 3: Purification of the product through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-(®-(Methylamino)(phenyl)methyl)naphthalen-2-OL can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-(®-(Methylamino)(phenyl)methyl)naphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.
Reduction: Formation of secondary amine derivatives.
Substitution: Formation of nitro, sulfo, or halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-(®-(Methylamino)(phenyl)methyl)naphthalen-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a fluorescent probe for imaging biological systems due to its strong fluorescence properties.
Medicine: Investigated for its potential as an anticancer agent and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(®-(Methylamino)(phenyl)methyl)naphthalen-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity or function.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
1-((4-Methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-OL: A similar compound with a piperazine ring instead of a methylamino group.
2-Naphthol: A simpler compound with only a hydroxyl group at the 2-position.
Uniqueness
1-(®-(Methylamino)(phenyl)methyl)naphthalen-2-OL is unique due to its combination of a naphthalene ring system, a hydroxyl group, and a methylamino group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H17NO |
|---|---|
Peso molecular |
263.3 g/mol |
Nombre IUPAC |
1-[(R)-methylamino(phenyl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H17NO/c1-19-18(14-8-3-2-4-9-14)17-15-10-6-5-7-13(15)11-12-16(17)20/h2-12,18-20H,1H3/t18-/m1/s1 |
Clave InChI |
ZVQHRWAHFINXHH-GOSISDBHSA-N |
SMILES isomérico |
CN[C@H](C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O |
SMILES canónico |
CNC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


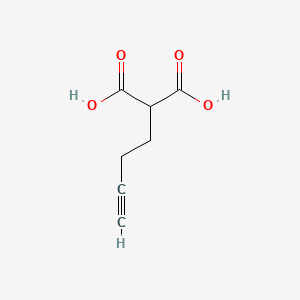
![1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-](/img/structure/B15249021.png)
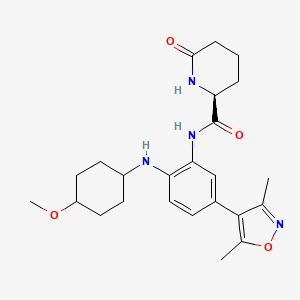
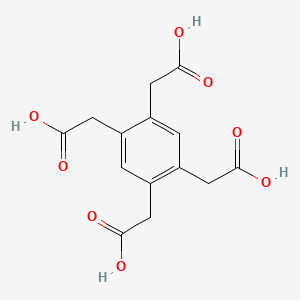
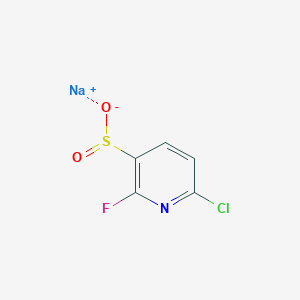
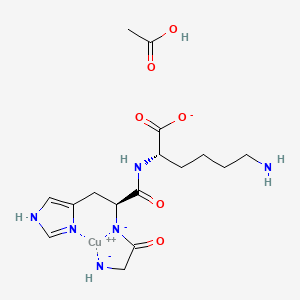
![6-Fluoro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15249057.png)

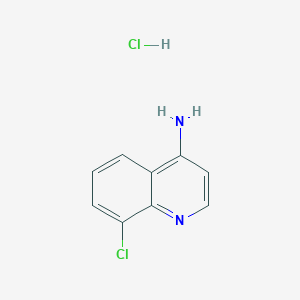
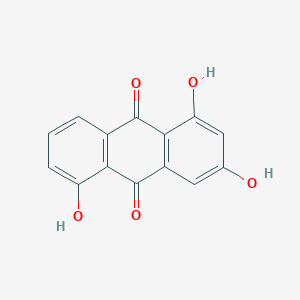
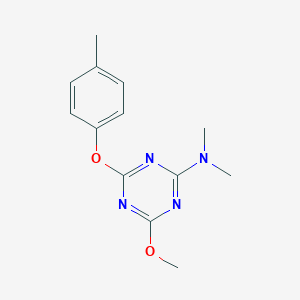
![2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B15249117.png)
